molecular formula C19H12BrNO B1444307 9-Benzoyl-3-bromo-9H-carbazole CAS No. 177775-87-0

9-Benzoyl-3-bromo-9H-carbazole

Cat. No.: B1444307
CAS No.: 177775-87-0
M. Wt: 350.2 g/mol
InChI Key: CSLLZWBWBQIUIG-UHFFFAOYSA-N
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Description

9-Benzoyl-3-bromo-9H-carbazole is a chemical compound with the molecular formula C19H12BrNO. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a benzoyl group at the 9th position and a bromine atom at the 3rd position of the carbazole ring. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoyl-3-bromo-9H-carbazole typically involves the bromination of carbazole followed by benzoylation. One common method is the direct bromination of carbazole using N-Bromo succinimide (NBS) to introduce the bromine atom at the 3rd position. The resulting 3-bromo-9H-carbazole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 9-Benzoyl-3-bromo-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

9-Benzoyl-3-bromo-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzoyl-3-bromo-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

    3-Bromo-9H-carbazole: Lacks the benzoyl group, making it less versatile in certain synthetic applications.

    9-Benzoyl-9H-carbazole: Lacks the bromine atom, which limits its reactivity in substitution and coupling reactions.

    3,6-Dibromo-9H-carbazole:

Uniqueness: 9-Benzoyl-3-bromo-9H-carbazole is unique due to the presence of both a benzoyl group and a bromine atom, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

(3-bromocarbazol-9-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)21(18)19(22)13-6-2-1-3-7-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLLZWBWBQIUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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